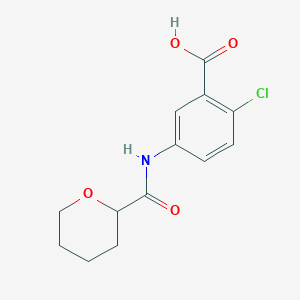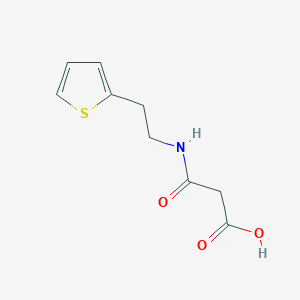
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one, also known as DPIE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of isoindoline derivatives and has been found to have potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one is not fully understood, but studies have suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. Additionally, 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one has been found to inhibit the activity of certain enzymes, such as COX-2, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one exhibits a range of biochemical and physiological effects, including an increase in GABAergic transmission, a decrease in glutamatergic transmission, and a reduction in the production of pro-inflammatory cytokines. These effects are thought to contribute to the compound's anticonvulsant, analgesic, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one. One area of interest is the development of new drugs based on the structure of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one, which could have improved pharmacological properties and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one and other isoindoline derivatives, which could lead to the discovery of new drugs with unique properties.
Méthodes De Synthèse
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1H-isoindole with piperidine-4-carboxaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 2,3-dihydro-1H-isoindole with 4-piperidone in the presence of a reducing agent.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that 1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, chronic pain, and inflammatory disorders.
Propriétés
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-piperidin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(9-12-5-7-16-8-6-12)17-10-13-3-1-2-4-14(13)11-17/h1-4,12,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPOCBVEOUYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-isoindol-2-yl)-2-(piperidin-4-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)




![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

